molecular formula C11H14O4 B14021110 4-(Methoxymethoxy)-3,5-dimethylbenzoic acid

4-(Methoxymethoxy)-3,5-dimethylbenzoic acid

Cat. No.: B14021110
M. Wt: 210.23 g/mol
InChI Key: QCZHSJWMHZYWJT-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)-3,5-dimethylbenzoic acid is an organic compound with a benzene ring substituted with methoxymethoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethoxy)-3,5-dimethylbenzoic acid typically involves multiple steps. One common method starts with the bromination of 3,5-dimethylbenzoic acid to form 4-bromomethyl-3,5-dimethylbenzoic acid. This intermediate is then subjected to nucleophilic substitution with methoxymethanol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethoxy)-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 4-(Methoxymethoxy)-3,5-dimethylbenzaldehyde or this compound.

    Reduction: Formation of 4-(Methoxymethoxy)-3,5-dimethylbenzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(Methoxymethoxy)-3,5-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methoxymethoxy)-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The dimethyl groups can affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Similar structure but lacks the dimethyl groups and methoxymethoxy substitution.

    3,5-Dimethylbenzoic acid: Similar structure but lacks the methoxymethoxy group.

    4-Methoxymethylbenzoic acid: Similar structure but lacks the dimethyl groups.

Uniqueness

4-(Methoxymethoxy)-3,5-dimethylbenzoic acid is unique due to the presence of both methoxymethoxy and dimethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-(methoxymethoxy)-3,5-dimethylbenzoic acid

InChI

InChI=1S/C11H14O4/c1-7-4-9(11(12)13)5-8(2)10(7)15-6-14-3/h4-5H,6H2,1-3H3,(H,12,13)

InChI Key

QCZHSJWMHZYWJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCOC)C)C(=O)O

Origin of Product

United States

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